2-Trimethylsilyl-1-ethylboronic acid pinacol ester

描述

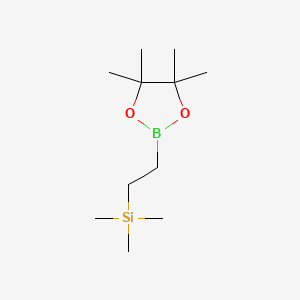

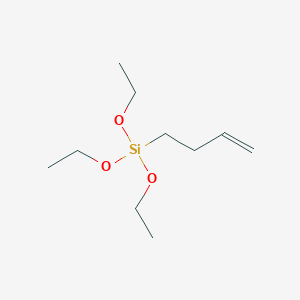

2-Trimethylsilyl-1-ethylboronic acid pinacol ester is a heterocyclic organic compound . Its IUPAC name is trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane . It has a molecular weight of 228.22 g/mol and a molecular formula of C11H25BO2Si .

Molecular Structure Analysis

The molecular structure of 2-Trimethylsilyl-1-ethylboronic acid pinacol ester is characterized by a boron atom bonded to an oxygen atom and a carbon atom, which is further bonded to a silicon atom .Chemical Reactions Analysis

Pinacol boronic esters, including 2-Trimethylsilyl-1-ethylboronic acid pinacol ester, are used in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

2-Trimethylsilyl-1-ethylboronic acid pinacol ester has a boiling point of 232.83ºC at 760 mmHg and a flash point of 94.612ºC . Its density is 0.869g/cm³ .科学研究应用

Treatment of Periodontitis

- Scientific Field: Medical Science, specifically Dentistry .

- Application Summary: The compound is used in the creation of reactive oxygen species (ROS)-responsive drug delivery systems for the treatment of Periodontitis . It is structurally modified with hyaluronic acid (HA) and loaded with curcumin (CUR) to form curcumin-loaded nanoparticles (HA@CUR NPs) .

- Methods of Application: The ROS-responsive drug delivery system releases CUR rapidly in a ROS environment, reaching the concentration required for treatment . HA enhances cellular uptake of NPs as it specifically recognizes CD44 expressed by normal cells .

- Results/Outcomes: The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro . This provides a good potential drug delivery system for the treatment of periodontitis .

Anti-Markovnikov Hydromethylation of Alkenes

- Scientific Field: Organic Chemistry .

- Application Summary: The compound is used in the catalytic protodeboronation of alkyl boronic esters, allowing for formal anti-Markovnikov alkene hydromethylation .

- Methods of Application: The protodeboronation of alkyl boronic esters is achieved using a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results/Outcomes: The hydromethylation sequence was applied to methoxy protected (-)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

安全和危害

未来方向

属性

IUPAC Name |

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BO2Si/c1-10(2)11(3,4)14-12(13-10)8-9-15(5,6)7/h8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYAZAJUMAWTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465816 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

CAS RN |

165904-20-1 | |

| Record name | 2-Trimethylsilyl-1-ethylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)